molecular formula C5H8 B12802412 Spiropentane-1,1,2,2-d4 CAS No. 14996-50-0

Spiropentane-1,1,2,2-d4

Cat. No.: B12802412
CAS No.: 14996-50-0
M. Wt: 72.14 g/mol
InChI Key: OGNAOIGAPPSUMG-LNLMKGTHSA-N
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Description

Spiropentane-1,1,2,2-d4: is a deuterated derivative of spiropentane, a hydrocarbon with the formula C5H4D4. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions. The molecular weight of this compound is 72.1417 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiropentane-1,1,2,2-d4 involves multiple steps. One method starts with perdeutero-dibromo ethane, which undergoes a series of reactions to form the desired compound. The process includes alkylation of diethyl malonate with perdeutero-dibromo ethane to produce cyclopropyl malonate, followed by further reactions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The synthesis typically involves laboratory-scale procedures with precise control over reaction conditions to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Spiropentane-1,1,2,2-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens for substitution reactions and various oxidizing or reducing agents for other transformations. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, halogenation can produce 1-(halogenomethyl)cyclopropylmethyl radicals, while oxidation and reduction reactions yield different deuterated hydrocarbons .

Scientific Research Applications

Spiropentane-1,1,2,2-d4 has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of spiro-connected cycloalkanes and their reactivity.

    Biology: Investigated for its potential interactions with biological molecules, although specific applications are limited.

    Medicine: Research into deuterated compounds often explores their potential for improved pharmacokinetics and reduced metabolic degradation.

    Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

The mechanism of action for Spiropentane-1,1,2,2-d4 involves its interactions at the molecular level. The presence of deuterium atoms can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can alter its physical and chemical properties compared to non-deuterated spiropentane. This uniqueness makes it valuable in research applications where isotopic labeling is essential .

Properties

CAS No.

14996-50-0

Molecular Formula

C5H8

Molecular Weight

72.14 g/mol

IUPAC Name

1,1,2,2-tetradeuteriospiro[2.2]pentane

InChI

InChI=1S/C5H8/c1-2-5(1)3-4-5/h1-4H2/i1D2,2D2

InChI Key

OGNAOIGAPPSUMG-LNLMKGTHSA-N

Isomeric SMILES

[2H]C1(C(C12CC2)([2H])[2H])[2H]

Canonical SMILES

C1CC12CC2

Origin of Product

United States

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